molecular formula C20H23N3O5S B2480421 N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 1105246-08-9

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No. B2480421
CAS RN: 1105246-08-9
M. Wt: 417.48
InChI Key: DAQQJYJDNAZMHX-UHFFFAOYSA-N
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Description

This compound belongs to a category of organic chemicals known for their complex synthesis and diverse applications in various fields of chemistry and materials science. Its structure suggests potential for interactions and reactivity due to the presence of multiple functional groups.

Synthesis Analysis

The synthesis of related oxazolidinone compounds often involves the reaction of epoxides or ketones with carbon dioxide in the presence of diamines, leading to the formation of 2-oxazolidinones and related derivatives (N. Saitǒ et al., 1986). Lewis acid-promoted direct substitution of oxazolidinones with alkyl cuprates is another method, facilitating the synthesis of diverse substituted oxazolidinones (S. Ishibuchi et al., 1991).

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives has been the subject of various analyses. For instance, the crystal and molecular structure of certain oxazolidinone compounds reveal significant insights into their conformation and electronic structure (K. Turdybekov et al., 1989).

Chemical Reactions and Properties

Oxazolidinones undergo various chemical reactions, including conjugate addition reactions and ring transformations, showcasing their reactivity and potential for creating complex molecular architectures (C. Gaul & D. Seebach, 2002). A novel synthetic approach for the synthesis of oxalamides from certain precursors through rearrangement sequences highlights the versatility of these compounds (V. Mamedov et al., 2016).

Scientific Research Applications

Optically Active Compounds

  • Research by Jiménez‐Pérez et al. (2006) explored optically active binuclear diorganotin compounds derived from an oxalamide, showcasing their potential in the development of novel organometallic compounds with unique properties (Jiménez‐Pérez et al., 2006).

Novel Synthetic Approaches

  • Mamedov et al. (2016) developed a new synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, indicating the versatility of oxalamides in chemical synthesis and the potential for creating a variety of derivative compounds (Mamedov et al., 2016).

Formation of Derivatives

  • Saitǒ et al. (1986) investigated reactions involving oxazolidinones, a related compound class, for the formation of various derivatives, highlighting the reactivity and utility of these structures in creating diverse chemical entities (Saitǒ et al., 1986).

Antimicrobial Applications

  • Desai et al. (2013) synthesized and tested thiazolidin-4-one derivatives for antimicrobial activity. This suggests potential applications of similar structures, like oxalamides, in developing new antimicrobial agents (Desai et al., 2013).

Novel Drug Development

  • Research by Ali et al. (2012) on iminothiazolidin-4-one acetate derivatives as aldehyde reductase inhibitors points to the potential of oxalamide derivatives in creating new drugs for treating conditions like diabetic complications (Ali et al., 2012).

Chemical Synthesis and Characterization

  • Abosadiya et al. (2018) detailed the synthesis and characterization of triazole and triazolidin derivatives, providing insights into the synthesis and analysis processes that could be applicable to oxalamide derivatives (Abosadiya et al., 2018).

properties

IUPAC Name

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-28-18-9-3-15(4-10-18)11-12-21-19(24)20(25)22-16-5-7-17(8-6-16)23-13-2-14-29(23,26)27/h3-10H,2,11-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQQJYJDNAZMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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